molecular formula C14H9ClN2OS B092457 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one CAS No. 1028-40-6

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Cat. No.: B092457
CAS No.: 1028-40-6
M. Wt: 288.8 g/mol
InChI Key: FSBMFWYJFRHAIW-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 4-chloro-phenyl group and the mercapto group attached to the quinazolinone core contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one typically involves the condensation of 4-chloroaniline with anthranilic acid, followed by cyclization and thiolation reactions. One common method involves the following steps:

    Condensation: 4-chloroaniline reacts with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 2-(4-chloro-phenylamino)benzoic acid.

    Cyclization: The intermediate 2-(4-chloro-phenylamino)benzoic acid undergoes cyclization in the presence of a cyclizing agent like phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-phenyl)-2-mercapto-quinazolin-4-one: Similar structure but without the 3h designation.

    3-(4-Chloro-phenyl)-2-amino-quinazolin-4-one: Contains an amino group instead of a mercapto group.

    3-(4-Chloro-phenyl)-2-hydroxy-quinazolin-4-one: Contains a hydroxy group instead of a mercapto group.

Uniqueness

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is unique due to the presence of both the 4-chloro-phenyl group and the mercapto group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBMFWYJFRHAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145517
Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-40-6
Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Record name 1028-40-6
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Record name 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE
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Record name 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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